molecular formula C13H8Cl3NS B15179659 Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)- CAS No. 117013-65-7

Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-

Cat. No.: B15179659
CAS No.: 117013-65-7
M. Wt: 316.6 g/mol
InChI Key: YTXOWKYHXFDMER-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-, is a thioamide derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position and a thiourea group (-N-C(=S)-) linked to a 3,4-dichlorophenyl moiety. Thioamides, in general, exhibit distinct electronic and steric properties compared to their amide analogs due to the sulfur atom’s larger size and lower electronegativity, which influence reactivity, solubility, and biological activity .

Properties

CAS No.

117013-65-7

Molecular Formula

C13H8Cl3NS

Molecular Weight

316.6 g/mol

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H8Cl3NS/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

YTXOWKYHXFDMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,4-Trichlorothiobenzanilide typically involves the chlorination of thiobenzanilide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 3’,4’,4-Trichlorothiobenzanilide may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,4’,4-Trichlorothiobenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiobenzanilide derivatives with reduced chlorine content.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiobenzanilide derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

3’,4’,4-Trichlorothiobenzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3’,4’,4-Trichlorothiobenzanilide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Table 1), focusing on substituent effects, physicochemical properties, and functional group variations.

Table 1: Comparative Analysis of Benzenecarbothioamide Derivatives and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XlogP Hydrogen Bond Donors/Acceptors Key Structural Features
4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide (Target) C₁₃H₈Cl₃NS (inferred) ~316.6 4-Cl (benzene); 3,4-Cl₂ (aryl) ~5.2* 1 donor; 1 acceptor Thioamide; dichlorinated aryl group
4-chloro-N-(4-methylphenyl)benzenecarbothioamide C₁₄H₁₂ClNS 261.77 4-Cl (benzene); 4-CH₃ (aryl) 4.0 1 donor; 1 acceptor Thioamide; methyl-substituted aryl
Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy C₁₆H₁₅ClN₂O₂S 334.8 4-OCH₃ (benzene); 4-Cl (methoxymethyl) ~3.1* 1 donor; 3 acceptors Thioamide; methoxy and methoxymethyl
Benzamide, 3,4-dichloro-N-(3-methylphenyl)- C₁₄H₁₁Cl₂NO 296.15 3,4-Cl₂ (benzene); 3-CH₃ (aryl) ~4.5* 1 donor; 2 acceptors Amide; dichlorinated benzene; methyl

*Estimated based on substituent contributions.

Key Comparisons

Substituent Effects on Lipophilicity (XlogP):

  • The target compound’s dichlorinated aryl group increases lipophilicity (estimated XlogP ~5.2) compared to the methyl-substituted analog (XlogP 4.0) . Methoxy groups in reduce lipophilicity (XlogP ~3.1) due to their polar nature.
  • The benzamide analog (XlogP ~4.5) is less lipophilic than the thioamide target, highlighting sulfur’s contribution to hydrophobicity.

Hydrogen Bonding and Bioactivity: Thioamides (target, ) have one hydrogen bond donor (N-H) and one acceptor (C=S), whereas amides (e.g., ) exhibit stronger hydrogen bonding (C=O as acceptor). This difference may influence interactions with biological targets, such as enzymes or receptors .

Methoxy groups in donate electron density, altering resonance properties of the aromatic system .

Stability and Reactivity:

  • Thioamides are generally less stable than amides due to weaker C=S bonds compared to C=O. However, they may exhibit unique reactivity, such as metal coordination via sulfur, which could be exploited in catalysis or medicinal chemistry .

Research Findings and Implications

  • Biological Activity: While direct data for the target compound is unavailable, structural analogs suggest dichlorinated thioamides may exhibit enhanced antimicrobial or antiparasitic activity due to increased membrane permeability (high XlogP) and electrophilic reactivity .
  • Synthetic Challenges: Introducing multiple chlorine atoms (as in the target compound) may require harsh halogenation conditions, whereas methoxy/methyl groups () are typically easier to incorporate .
  • Thermodynamic Properties: The dichlorinated aryl group likely raises melting/boiling points compared to methyl or methoxy analogs, though experimental validation is needed.

Biological Activity

Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)- is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-
  • Molecular Formula : C13_{13}H9_{9}Cl2_{2}N1_{1}S1_{1}

This thioamide derivative exhibits properties that make it suitable for various applications, particularly in agrochemicals.

Antimicrobial Activity

Research has indicated that benzenecarbothioamide derivatives demonstrate notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Benzenecarbothioamide Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64

Antifungal Activity

In addition to antibacterial effects, benzenecarbothioamide has been shown to possess antifungal activity against various fungi. This property is particularly relevant in agricultural applications where fungal pathogens pose a threat to crop yields.

Case Study: Antifungal Efficacy
A study conducted on the efficacy of benzenecarbothioamide against Fusarium species demonstrated a significant reduction in fungal growth at concentrations as low as 40 μg/mL. The compound's mode of action involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Insecticidal Properties

Benzenecarbothioamide has also been evaluated for its insecticidal properties. Research indicates that it can effectively control pest populations by disrupting their hormonal systems or causing neurotoxic effects.

Table 2: Insecticidal Activity Against Common Agricultural Pests

Pest SpeciesLC50 (μg/mL)Observed Effects
Aphis gossypii15Paralysis and mortality
Spodoptera frugiperda22Reduced feeding behavior

The biological activity of benzenecarbothioamide can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, thereby stunting growth and reproduction in microbial and pest populations.
  • Hormonal Disruption : In insects, it may interfere with hormonal signaling pathways critical for development and reproduction.

Agricultural Use

Due to its antimicrobial and insecticidal properties, benzenecarbothioamide is being explored as a potential agrochemical for crop protection. Its ability to reduce fungal infections and pest infestations can lead to higher agricultural yields.

Pharmaceutical Potential

The compound's biological activities suggest potential therapeutic applications. Further research into its pharmacological properties could unveil new treatments for infections caused by resistant microbial strains.

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